molecular formula C5H14N2 B8702345 Tert-pentylhydrazine

Tert-pentylhydrazine

Cat. No.: B8702345
M. Wt: 102.18 g/mol
InChI Key: VJHLHGFTPAGQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Pentylhydrazine, commonly supplied as its stable monohydrochloride salt (CAS 25544-81-4), is a specialized alkylated hydrazine derivative of interest in chemical synthesis and materials science research. With the molecular formula C5H14N2·HCl and a molecular weight of 138.64 g/mol, it is characterized by the IUPAC name 2-methylbutan-2-ylhydrazine hydrochloride . This compound belongs to a class of chemicals where the hydrazine nitrogen is bonded to a tertiary pentyl (1,1-dimethylpropyl) group, which can influence its reactivity and steric properties. Alkyl hydrazines like this compound serve as key intermediates in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecular architectures. Related alkyl hydrazines, such as tertiary butyl hydrazine, have been demonstrated as powerful reducing agents in advanced material deposition processes like Atomic Layer Deposition (ALD) to grow metallic silver films, suggesting potential applications in developing optical components and electronic devices . The reactivity of hydrazine derivatives often stems from their ability to act as nucleophiles or to undergo oxidation, potentially leading to the generation of radical species . It is critical to note that hydrazine derivatives require careful handling. They are For Research Use Only and are strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before using this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H14N2

Molecular Weight

102.18 g/mol

IUPAC Name

2-methylbutan-2-ylhydrazine

InChI

InChI=1S/C5H14N2/c1-4-5(2,3)7-6/h7H,4,6H2,1-3H3

InChI Key

VJHLHGFTPAGQSG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NN

Origin of Product

United States

Reactivity and Mechanistic Investigations of Tert Pentylhydrazine

Influence of Environmental and Catalytic Factors on Reactivity

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent plays a critical role in influencing the kinetics and thermodynamics of chemical reactions involving hydrazines, including tert-pentylhydrazine. Solvents can affect reaction rates by altering reactant solubility, stabilizing or destabilizing transition states, and participating directly in the reaction mechanism.

For hydrazines and amines generally, studies on nucleophilic reactivities have indicated that reaction rates are typically lower in water compared to acetonitrile. However, the relative reactivities of different substituted amines and hydrazines tend to remain consistent across these two solvents. acs.orgresearchgate.net This suggests that while the absolute speed of a reaction involving this compound might change with solvent polarity, the intrinsic order of reactivity compared to other nucleophiles would likely be preserved.

In synthetic procedures involving hydrazine (B178648) derivatives, solvent selection is crucial for practical aspects such as product isolation and purification. For instance, the purification of 1,2-di(pentan-3-yl)hydrazine hydrochloride has been noted to be influenced by its partial solubility in solvents like toluene (B28343) and diethyl ether. unimi.it Moreover, various solvents, including water, aliphatic ethers, hydrocarbon solvents, and chlorinated hydrocarbons, or mixtures thereof, are employed in different reaction and isolation steps for protected hydrazine compounds, with methyl tert-butyl ether often being a preferred solvent for isolation. google.com Specific reaction conditions, such as those in the Enders SAMP/RAMP hydrazone-alkylation reaction, may require precise solvent and temperature control (e.g., ether solutions cooled to -110°C) to achieve desired outcomes. wikipedia.org While explicit kinetic and thermodynamic data for this compound in various solvents are not extensively detailed in current literature, these general principles of hydrazine chemistry highlight the profound impact of the solvent environment on its reactivity.

Role of Acid-Base Catalysis in this compound Chemistry

Acid-base catalysis is fundamental to many reactions involving hydrazines, including the formation and transformation of this compound. Hydrazines are inherently basic compounds, similar to ammonia (B1221849) and amines, and can act as Brønsted or Lewis bases. libretexts.orgmsu.edu

The synthesis of this compound itself often relies on acid catalysis, such as in the condensation reaction between hydrazine hydrate (B1144303) and 3-pentanone. smolecule.com This highlights the importance of acidic environments in facilitating the initial bond formations.

The basicity of hydrazines is influenced by alkyl substitution. Generally, the basicity of the hydrazine moiety can be lower than that of comparable amines, and it tends to decrease with increasing alkyl substitution. psu.edu However, asymmetric hydrazines have been observed to exhibit higher basicity constants (logK values) than their homologous counterparts. psu.edu Given the tert-pentyl group's bulky and alkyl nature, it would influence the basicity of this compound, affecting its protonation state and nucleophilicity in different pH environments.

Hydrazines readily form solid salts with mineral acids, a property often exploited for their isolation and purification. dtic.mil This characteristic underscores their basic nature and their ability to react with acidic species.

In broader hydrazine chemistry, acid catalysis is pivotal in reactions like the Fischer indole (B1671886) synthesis, where substituted phenylhydrazines react with aldehydes or ketones under the influence of Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃, ZnCl₂). wikipedia.org Similarly, the hydrolysis of hydrazones, which are common derivatives formed from hydrazines and carbonyl compounds, is known to be promoted by a variety of acids. wikipedia.org The involvement of both acid and base in the processing of protected hydrazine compounds further emphasizes the dual role of acid-base catalysis in manipulating hydrazine reactivity. google.com

Data Tables

Chemical Transformations and Derivatization Strategies for Tert Pentylhydrazine

Synthesis of Hydrazone and Azine Derivatives

Hydrazines readily react with carbonyl compounds (aldehydes and ketones) to form hydrazones and azines, fundamental transformations in organic chemistry. Hydrazones are formed by the condensation of one equivalent of a hydrazine (B178648) with an aldehyde or ketone, resulting in a C=N double bond (azomethine group) nih.gov. This reaction typically involves the nucleophilic attack of one of the hydrazine's nitrogen atoms on the carbonyl carbon, followed by the elimination of water.

For tert-pentylhydrazine, this reaction would yield tert-pentylhydrazones. The presence of the bulky tert-pentyl group might influence the reaction kinetics or regioselectivity, particularly with unsymmetrical carbonyl compounds, due to steric hindrance.

Azines, on the other hand, are formed when two equivalents of an aldehyde or ketone react with one equivalent of hydrazine, or more commonly, from the reaction of two molecules of identical or different carbonyl compounds with hydrazine idrblab.net. In the case of this compound, the formation of azines would involve reactions at both nitrogen atoms if the conditions allow for further condensation, or with specific difunctional carbonyl compounds.

Example of Hydrazone Formation: A notable example of derivatization involving a pentylhydrazine (B1617765) derivative is the synthesis of N-(4-(2-pentylhydrazine-1-carbonyl)benzyl)benzamide (PubChem CID: 139558699). This compound was generated by reacting a precursor, N-(4-(hydrazinecarbonyl)benzyl)benzamide, with pentanal in ethanol, followed by the addition of magnesium sulfate, yielding the product in 46% yield. This demonstrates the feasibility of forming hydrazone-like structures with alkylhydrazine moieties. idrblab.net

Cycloaddition Reactions and Heterocyclic Compound Formation

The nucleophilic character of the nitrogen atoms in this compound makes it a suitable precursor for various cycloaddition reactions, leading to the formation of nitrogen-containing heterocyclic compounds.

Construction of Five-Membered Nitrogen Heterocycles (e.g., Oxadiazoles, Pyrazolines)

Hydrazine derivatives are widely employed in the synthesis of five-membered nitrogen heterocycles, which are crucial motifs in medicinal chemistry newdrugapprovals.orgnih.gov.

Pyrazolines: Pyrazolines, a class of important nitrogen-containing five-membered heterocyclic compounds, can be synthesized through the cyclocondensation of enones (α,β-unsaturated ketones) with hydrazine derivatives nih.govnewdrugapprovals.org. This compound is expected to participate in similar reactions, where its primary amine functionality can undergo Michael addition to the α,β-unsaturated system, followed by intramolecular cyclization. This method typically yields 4,5-dihydro-1H-pyrazoles (pyrazolines), which can subsequently be aromatized to pyrazoles via oxidative processes nih.govnewdrugapprovals.org.

Oxadiazoles: While less direct from this compound itself, 1,3,4-oxadiazoles can be constructed from intermediates derived from hydrazines, such as semicarbazones, through oxidative cyclization nih.gov. If this compound were to be incorporated into a semicarbazone structure, further cyclization could potentially lead to oxadiazole derivatives.

Indole (B1671886) Synthesis via Fischer-Type Cyclizations

The Fischer indole synthesis is a classic and highly effective method for preparing indole rings fishersci.ca. It involves the cyclization of an arylhydrazone, typically prepared from an arylhydrazine (like phenylhydrazine) and an aldehyde or ketone, under acidic or thermal conditions fishersci.ca. The mechanism involves the initial formation of a phenylhydrazone, followed by isomerization to an enamine tautomer, a-sigmatropic rearrangement, and subsequent cyclization and loss of ammonia (B1221849) to form the indole nucleus fishersci.ca.

Crucially, the Fischer indole synthesis is specific to arylhydrazines (e.g., phenylhydrazine (B124118), PubChem CID: 7516), which possess an aromatic ring directly attached to one of the hydrazine nitrogens fishersci.ca. Since this compound is an alkylhydrazine (the tert-pentyl group is aliphatic), it lacks the necessary aryl moiety for this specific rearrangement to occur. Therefore, this compound cannot directly undergo the Fischer indole synthesis to form indoles.

Access to Other Nitrogen-Containing Ring Systems

Beyond pyrazolines, hydrazines are versatile synthons for a broad spectrum of nitrogen-containing heterocycles. While specific examples involving this compound are not extensively documented in general literature, its inherent nucleophilicity and the presence of two nitrogen atoms make it a candidate for various other cyclization and condensation reactions. These could include reactions with bifunctional electrophiles to form other five- or six-membered rings, or participation in more complex multi-component reactions designed for heterocyclic synthesis. The steric bulk of the tert-pentyl group would play a significant role in dictating the regioselectivity and stereoselectivity of such cyclizations.

Functional Group Interconversions of the this compound Moiety

The hydrazine functional group in this compound can undergo various interconversions, leveraging its inherent chemical properties.

Oxidation and Reduction: Hydrazines are known reducing agents. The hydrazine moiety can be oxidized to diazenes (R-N=N-R') or further to other nitrogen-containing functional groups, depending on the oxidizing agent and reaction conditions. Conversely, the N-N bond can be cleaved under reductive conditions, yielding amines.

Alkylation and Acylation: The nitrogen atoms in this compound possess lone pairs of electrons, making them nucleophilic. They can participate in N-alkylation reactions with alkyl halides or other electrophiles, leading to substituted hydrazines. Similarly, acylation reactions with acyl halides or anhydrides can yield acylhydrazines or diacylhydrazines. These derivatizations can alter the electronic and steric properties of the hydrazine, influencing subsequent reactions or biological activity. The tert-pentyl group, being sterically demanding, can act as a protective group or influence the regioselectivity of these reactions.

Formation of Carbazates and Semicarbazides: Reaction with chloroformates or isocyanates can lead to the formation of carbazates or semicarbazides, respectively, which are important intermediates in further synthetic transformations.

Multi-Component and Domino Reactions Involving this compound

Multi-component reactions (MCRs) and domino reactions are highly efficient synthetic strategies that enable the formation of multiple bonds in a single pot, starting from three or more reactants. These reactions offer advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity.

While specific examples of this compound participating in established MCRs or domino reactions are not widely published, its nucleophilic nature, characteristic of hydrazines, suggests its potential utility in such processes. Hydrazines are known to be active participants in various MCRs, often acting as nucleophilic components that initiate cascades or cyclization sequences. For instance, they can be involved in reactions leading to complex heterocyclic systems by combining with carbonyl compounds, nitriles, or other electrophilic species in a one-pot fashion. The steric bulk of the tert-pentyl group would be a key factor in determining the feasibility and outcome of these complex reactions, potentially favoring certain pathways or leading to unique stereochemical outcomes. Future research may explore the incorporation of this compound into novel multi-component or domino reaction sequences to access new chemical entities with specific architectural features.

Applications of Tert Pentylhydrazine in Advanced Organic Synthesis

As a Versatile Reagent in C-C and C-N Bond Formations

Specific detailed research findings on Tert-pentylhydrazine's direct role as a versatile reagent in C-C and C-N bond formations were not extensively detailed in the provided search results. However, hydrazines in general are known for their utility in forming C-N bonds, notably through hydroamination reactions of unsaturated hydrocarbons, which are pivotal for synthesizing amine derivatives rsc.org. Related compounds like phenylhydrazine (B124118) are employed in C-N bond formation, such as in the Fischer indole (B1671886) synthesis for preparing indoles thermofisher.com. While bicyclo[1.1.1]pentane (BCP) derivatives, which can be accessed via hydrazine (B178648) intermediates, are involved in C-C coupling reactions like Suzuki-Miyaura and Giese reactions, the direct involvement of this compound in these specific C-C bond formations was not explicitly documented researchgate.netresearchgate.net.

Utility as a Building Block for Complex Chemical Scaffolds

Specific detailed research findings on this compound's direct utility as a building block for complex chemical scaffolds were not extensively detailed in the provided search results.

The provided research highlights the importance of 1-bicyclo[1.1.1]pentylhydrazine as an intermediate in the scalable synthesis of 1-bicyclo[1.1.1]pentylamine acs.orgnih.govresearchgate.netlboro.ac.ukresearchgate.net. This synthesis involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate to yield di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate, which upon deprotection gives 1-bicyclo[1.1.1]pentylhydrazine acs.orgnih.govresearchgate.netlboro.ac.uk. While this demonstrates a hydrazine derivative's role in constructing strained ring systems, the direct integration of this compound itself into such systems was not explicitly described in the provided literature. BCPs are recognized as important bioisosteres for various functional groups in drug candidates due to their unique physicochemical properties researchgate.netresearchgate.netacs.orgresearchgate.net.

The broader class of BCPs, which can be derived from hydrazine-containing intermediates, are increasingly utilized as building blocks in medicinal chemistry for diversity generation and the construction of combinatorial compound libraries researchgate.netresearchgate.netcrysdotllc.com. The synthesis of various BCP-containing building blocks, including alcohols, acids, and amines, has been reported researchgate.net. However, the specific role of this compound in the synthesis of these diverse chemical libraries was not explicitly detailed in the provided research findings.

Participation in Reductive Dehalogenation and Other Reduction Processes

Specific detailed research findings on this compound's direct participation in reductive dehalogenation or other reduction processes were not extensively detailed in the provided search results. However, the reduction of 1-bicyclo[1.1.1]pentylhydrazine to 1-bicyclo[1.1.1]pentylamine is a documented reduction process acs.orgnih.govresearchgate.netlboro.ac.uk. Furthermore, phenylhydrazine, a related hydrazine compound, has been shown to participate in photo-induced, transition-metal-free dehalogenation of aryl halides, acting as a reductant and hydrogen atom donor mdpi.com. Hydrazine hydrate (B1144303) is also known for its use in the selective reduction of nitro compounds to amines and halogenated nitroarenes to halogenated anilines organic-chemistry.org.

Catalytic and Promotor Roles in Organic Transformations

Specific detailed research findings on this compound's direct catalytic or promotor roles in organic transformations were not extensively detailed in the provided search results. Nonetheless, phenylhydrazine has been noted for its ability to act as a catalyst, mediator, or promotor in various organic transformations, leading to the formation of diverse heterocyclic scaffolds researchgate.net. It can also function as a Lewis acid catalyst in certain condensation reactions lboro.ac.uk.

Advanced Analytical and Spectroscopic Methodologies for Tert Pentylhydrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the chemical analysis of tert-pentylhydrazine, offering profound insights into its molecular architecture. This non-destructive technique probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of the compound.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are indispensable for the definitive structural elucidation of this compound. The ¹H NMR spectrum provides a map of the proton environments within the molecule. For this compound, distinct signals corresponding to the protons of the tert-pentyl group and the hydrazine (B178648) moiety are expected. Specifically, the ethyl group would present as a triplet for the methyl protons and a quartet for the methylene protons, while the two methyl groups attached to the quaternary carbon would appear as a singlet. The protons on the hydrazine nitrogen atoms would likely appear as broad singlets due to quadrupole broadening and chemical exchange.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound generates a unique signal, confirming the carbon skeleton's connectivity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Assignment Chemical Shift (δ) ppm Multiplicity Integration
CH₃ (ethyl) ~0.8-1.0 Triplet (t) 3H
C(CH₃)₂ ~1.0-1.2 Singlet (s) 6H
CH₂ (ethyl) ~1.2-1.5 Quartet (q) 2H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Assignment Chemical Shift (δ) ppm
CH₃ (ethyl) ~8-12
C(CH₃)₂ ~25-30
CH₂ (ethyl) ~30-35

To unambiguously establish the intricate network of atomic connections within this compound, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.eduscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu In the case of this compound, a COSY spectrum would display a cross-peak between the signals of the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. columbia.edu This allows for the direct assignment of each proton signal to its corresponding carbon in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. columbia.edu This is particularly valuable for identifying quaternary carbons and for assembling the complete molecular structure. For this compound, HMBC would show correlations from the methyl protons to the quaternary carbon and the adjacent methylene carbon, solidifying the assignment of the tert-pentyl group.

NMR spectroscopy serves as a powerful, non-invasive tool for monitoring the progress of chemical reactions involving this compound. By acquiring spectra at different time intervals, researchers can track the consumption of reactants and the formation of products, providing kinetic data and insights into reaction pathways. The identification of transient intermediates may also be possible, offering a deeper understanding of the reaction mechanism.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a fundamental tool for determining the molecular weight and elemental composition of this compound and for deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, which are crucial for determining the elemental formula of a compound. rsc.org For this compound, HRMS can distinguish its exact mass from that of other molecules with the same nominal mass but different atomic compositions, thereby confirming its molecular formula with high confidence.

When this compound is a component of a complex mixture, its analysis requires a separation step prior to mass spectrometric detection. Hyphenated techniques, which couple a chromatographic method with mass spectrometry, are ideal for this purpose.

GC-MS (Gas Chromatography-Mass Spectrometry): Given the likely volatility of this compound, GC-MS is a well-suited analytical method. researchgate.netnih.gov In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer for ionization and detection. This provides both the retention time from the GC and the mass spectrum from the MS, enabling the identification and quantification of this compound in the mixture. Derivatization may sometimes be employed to improve the chromatographic behavior and sensitivity of hydrazine compounds. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): For the analysis of less volatile derivatives of this compound or for monitoring reactions in solution, LC-MS is the technique of choice. The components of the liquid sample are separated by high-performance liquid chromatography before being introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be utilized depending on the analyte's properties. bris.ac.uk

Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique indispensable for the detection and characterization of chemical species with unpaired electrons, such as free radicals. nih.gov In the context of this compound research, EPR is crucial for investigating radical intermediates that may form during chemical reactions, such as oxidation processes. Hydrazines can generate hydrazyl radicals (R-NNH• or R-NHNH•), which are often short-lived and highly reactive.

The methodology typically involves the generation of the radical species in a controlled manner, for instance, through chemical oxidation or photolysis, within the resonant cavity of an EPR spectrometer. The interaction of the unpaired electron with the external magnetic field and nearby magnetic nuclei (e.g., ¹⁴N and ¹H) results in a characteristic hyperfine splitting pattern in the EPR spectrum. Analysis of this pattern provides information about the identity, structure, and electronic environment of the radical.

For transient and highly reactive radicals that cannot be observed directly, a technique called spin trapping is employed. nih.govmdpi.com This method involves adding a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to the reaction mixture. The spin trap reacts with the transient radical to form a more stable radical adduct, which can be readily detected and characterized by EPR. nih.gov For example, studies on phenylhydrazine (B124118) have successfully used spin trapping to detect hemoglobin thiyl free radicals in vivo. nih.gov While specific EPR studies on this compound are not prevalent, the principles derived from research on other alkyl- and aryl-hydrazines are directly applicable. nih.govdatapdf.com

Table 1: Hypothetical EPR Data for a Tert-pentylhydrazyl Radical Intermediate This table presents plausible data based on known principles of EPR spectroscopy and data from analogous compounds.

ParameterValueInformation Gained
g-factor~2.0036Indicates the radical is carbon or nitrogen-centered.
Hyperfine Coupling Constant (aN1)10 - 15 GInteraction with the first nitrogen nucleus.
Hyperfine Coupling Constant (aN2)8 - 12 GInteraction with the second nitrogen nucleus.
Hyperfine Coupling Constant (aH)5 - 10 GInteraction with adjacent hydrogen nuclei.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. vscht.cz An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, the FT-IR spectrum would be characterized by absorption bands corresponding to its specific functional groups: the N-H bonds of the hydrazine moiety, the C-H bonds of the tert-pentyl group, and the N-N single bond. The presence, position, and shape of these bands provide a molecular fingerprint. libretexts.org

N-H Stretching: The hydrazine group (-NH₂) typically shows one or two bands in the region of 3350-3180 cm⁻¹. Primary amines and hydrazines often exhibit two bands in this region, corresponding to symmetric and asymmetric stretching vibrations. pressbooks.pub

C-H Stretching: The tert-pentyl group contains sp³ hybridized carbons. The C-H stretching vibrations for these alkanes are consistently found in the 3000-2850 cm⁻¹ region. libretexts.org

N-H Bending: The scissoring vibration of the -NH₂ group typically appears as a medium to strong band in the 1650-1580 cm⁻¹ range. researchgate.net

C-H Bending: The bending vibrations for the CH₃ and CH₂ groups of the alkyl chain appear in the 1470-1365 cm⁻¹ region. libretexts.org

N-N Stretching: The N-N single bond stretch is often weak and can be difficult to identify definitively, but it is expected to appear in the 1100-1000 cm⁻¹ range. researchgate.net

Table 2: Expected FT-IR Absorption Bands for this compound This table is based on established correlation charts for infrared spectroscopy.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3350 - 3250N-HAsymmetric & Symmetric StretchMedium
2970 - 2850C-H (sp³)Asymmetric & Symmetric StretchStrong
1650 - 1580N-HBending (Scissoring)Medium-Strong
1470 - 1430C-HBending (Scissoring)Medium
1390 - 1365C-HBending (Rocking)Medium
1100 - 1000N-NStretchWeak-Medium

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique relies on the diffraction of X-rays by the ordered array of atoms within a crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. nih.gov

For a compound like this compound, which is a liquid at room temperature, X-ray crystallography would require the preparation of a suitable crystalline solid. This is typically achieved by forming a salt, such as a hydrochloride or hydrobromide salt, which is often a stable, crystalline solid. chemicalbook.com Alternatively, a crystalline derivative could be synthesized.

Once a suitable single crystal is obtained and analyzed, the technique yields a wealth of structural information. nih.gov This includes:

Unambiguous determination of the molecular conformation in the solid state.

Precise measurements of all bond lengths and angles.

Detailed information about intermolecular interactions, such as hydrogen bonding, which dictates how the molecules are packed in the crystal lattice.

Table 3: Structural Parameters Obtainable from X-ray Crystallography This table outlines the types of data generated from a successful single-crystal X-ray diffraction experiment.

ParameterDescriptionSignificance
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) defining the repeating unit of the crystal.Fundamental properties of the crystal lattice.
Space GroupThe set of symmetry operations that describe the crystal's structure.Defines the packing arrangement and symmetry relationships.
Atomic Coordinates (x, y, z)The precise position of each non-hydrogen atom in the unit cell.Allows for the complete 3D reconstruction of the molecule.
Bond Lengths (Å)The distance between the nuclei of two bonded atoms.Provides insight into bond order and strength.
Bond Angles (°)The angle formed by three connected atoms.Defines the local geometry of the molecule.
Torsion Angles (°)The dihedral angle between four consecutively bonded atoms.Describes the conformation of the molecule.

Advanced Chromatographic Separations

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable. The analysis of hydrazine compounds by HPLC often requires a derivatization step to enhance their detectability, especially by UV-Vis absorption. rsc.org

In a typical HPLC method for this compound, the compound would first be reacted with a derivatizing agent, such as benzaldehyde or 4-nitrobenzaldehyde, to form a stable hydrazone. rsc.orgpatsnap.com This derivative often has a strong chromophore, making it easily detectable by a UV-Vis detector at a specific wavelength where potential interferences from the sample matrix are minimal. rsc.org The separation is commonly achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer solution. patsnap.comgoogle.com

The retention time (the time it takes for the analyte to pass through the column) is used for qualitative identification, while the peak area is proportional to the concentration, allowing for accurate quantitative analysis. patsnap.com This makes HPLC an ideal method for purity assessment of this compound samples and for quantifying its presence in various matrices. semanticscholar.org

Table 4: Representative HPLC Method Parameters for this compound Analysis This table outlines a plausible set of conditions for HPLC analysis, based on methods for similar hydrazine compounds.

ParameterConditionPurpose
Column Hypersil BDS C18 (e.g., 5 µm, 4.6 x 250 mm)Reversed-phase separation based on hydrophobicity. patsnap.com
Mobile Phase Methanol/Water (e.g., 70:30 v/v)Elutes the analyte from the stationary phase. patsnap.com
Flow Rate 1.0 mL/minControls the speed of the separation and retention time. google.com
Detector UV-VisDetects the analyte based on its light absorption.
Detection Wavelength 298 nm (for benzaldehyde derivative)Wavelength of maximum absorbance for the derivative, ensuring high sensitivity. patsnap.com
Pre-column Derivatization Reaction with benzaldehydeImproves UV detectability and chromatographic behavior. patsnap.com
Injection Volume 20 µLThe amount of sample introduced into the system. patsnap.com

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov It is highly effective for the analysis of volatile mixtures. This compound, being a volatile liquid, is amenable to GC analysis. The technique is often coupled with a mass spectrometer (GC-MS), which acts as a powerful detector, providing both quantitative data and mass spectra that can confirm the identity of the compound. nih.gov

Direct analysis of hydrazines by GC can sometimes be challenging due to their polarity and potential for interaction with the stationary phase, which can lead to poor peak shape and low sensitivity. researchgate.net However, modern capillary columns with various polarities are available to optimize separations. For complex matrices, headspace GC-MS can be used, where the volatile components in the space above the sample are injected, minimizing interference from non-volatile matrix components. nih.gov

Similar to HPLC, derivatization can be employed in GC to improve analytical performance. Reagents like pentafluorophenylhydrazine can be used to derivatize carbonyl compounds for GC analysis, and analogous strategies could be developed for hydrazines themselves to improve their thermal stability and chromatographic properties.

Table 5: Typical GC-MS Parameters for Volatile Analysis of this compound This table presents a hypothetical set of GC-MS conditions suitable for analyzing this compound.

ParameterConditionPurpose
Column DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film)A common, low-polarity column suitable for a wide range of volatile compounds. nih.gov
Carrier Gas HeliumInert mobile phase to carry the analyte through the column.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample upon injection. nih.gov
Oven Program Start at 60°C, ramp to 250°CA temperature gradient to separate compounds with different boiling points. nih.gov
Detector Mass Spectrometer (MS)Identifies and quantifies compounds based on their mass-to-charge ratio.
Ionization Mode Electron Impact (EI)A standard ionization method that generates reproducible fragmentation patterns for library matching.
Analysis Mode Full Scan or Selected Ion Monitoring (SIM)Full scan for identification; SIM for enhanced sensitivity in quantitative analysis.

Theoretical and Computational Studies of Tert Pentylhydrazine and Its Reactions

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding molecular properties from first principles. They solve the electronic Schrödinger equation (or approximations thereof) to describe the behavior of electrons within a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method due to its favorable balance between accuracy and computational cost, making it suitable for larger molecules. DFT calculates the electronic structure based on the electron density, which is a three-dimensional function, rather than the more complex many-electron wavefunction. For tert-pentylhydrazine, DFT calculations can provide optimized geometries, vibrational frequencies, and thermochemical properties.

DFT is particularly valuable for predicting reactivity by analyzing various electronic descriptors. For instance, the shape and energy of frontier molecular orbitals (HOMO and LUMO) can indicate sites prone to electrophilic or nucleophilic attack mdpi.comnanochemres.orgambeed.com. The stability and reactivity of hydrazine (B178648) compounds, including alkylated derivatives, are often correlated with their electronic properties, such as the energy of the lowest unoccupied molecular orbital (LUMO) nih.gov. Common DFT functionals, such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-31G(d), 6-311++G(d,p)), are frequently employed for such studies on hydrazine-based compounds nanochemres.orgambeed.comnih.gov.

A hypothetical DFT study on this compound would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms. This would involve finding the minimum energy conformation, considering the rotational barriers around the N-N bond and the C-N bond connecting the tert-pentyl group to the hydrazine.

Vibrational Analysis: Calculating vibrational frequencies to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict infrared (IR) and Raman spectra.

Energetic Properties: Calculating total electronic energy, enthalpy, and Gibbs free energy, which are crucial for assessing the thermodynamic favorability of reactions.

Table 1: Illustrative DFT Calculation Parameters for this compound

ParameterTypical Functional/Basis SetPurpose
Geometry OptimizationB3LYP/6-31G(d)Determine stable molecular structure
Vibrational AnalysisB3LYP/6-31G(d)Confirm energy minimum, predict IR/Raman spectra
Electronic PropertiesB3LYP/6-311++G(d,p)HOMO-LUMO energies, charge distribution, reactivity indices
Solvation EffectsSMD Implicit Solvent ModelSimulate reactions in solution (e.g., acetonitrile) rsc.org

Ab initio methods, meaning "from the beginning," are based solely on quantum mechanics without empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2, MP4), offer higher accuracy than DFT but come with a significantly greater computational cost, limiting their application to smaller systems or as a benchmark for DFT results acs.orgresearchgate.net. Coupled Cluster methods, like CCSD(T), are considered the "gold standard" for high-accuracy calculations of molecular energies and structures, though they are computationally very demanding purdue.edu.

For this compound, ab initio calculations could be used to:

Benchmark DFT Results: Compare DFT-calculated properties (e.g., bond lengths, angles, relative energies of conformers) with more accurate ab initio results to validate the chosen DFT methodology.

Refine Energetic Data: Provide highly accurate thermochemical data for specific, critical points on a reaction pathway, such as transition states, where precision is paramount.

Investigate Electron Correlation: Explicitly account for electron correlation effects, which are crucial for accurately describing bond breaking and formation processes.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) analysis provides a detailed understanding of how electrons are distributed within a molecule and how this distribution influences its chemical behavior.

Frontier Molecular Orbital (FMO) theory, developed by Fukui, posits that the reactivity of molecules is largely determined by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) researchgate.net. The HOMO represents the electron-donating ability, while the LUMO represents the electron-accepting ability.

For this compound, the FMO analysis would reveal:

Electron Donation/Acceptance Sites: The spatial distribution of the HOMO would indicate regions most likely to donate electrons (nucleophilic sites), typically the lone pairs on the nitrogen atoms. The LUMO would show regions prone to accepting electrons (electrophilic sites) mdpi.com.

Chemical Stability and Reactivity: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity ambeed.comcore.ac.uk. A smaller gap generally correlates with higher reactivity, as it requires less energy for electron excitation or transfer rsc.orgdatapdf.com. Alkyl hydrazines, including this compound, would exhibit specific HOMO-LUMO characteristics that influence their propensity for oxidation or reaction with electrophiles mdpi.comnih.gov.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Generic Alkyl Hydrazine (Hypothetical Values)

OrbitalEnergy (eV)Description
LUMO-0.5 to 1.0Represents electron-accepting capability; typically anti-bonding orbitals.
HOMO-6.0 to -4.0Represents electron-donating capability; typically lone pairs on nitrogen.
HOMO-LUMO Gap4.0 to 7.0Indicator of chemical stability and reactivity; smaller gap implies higher reactivity.

Charge distribution analysis quantifies the partial charges on individual atoms within a molecule, providing insights into polarity and potential sites for electrostatic interactions. Methods like Mulliken charges or Natural Population Analysis (NPA) are commonly used nih.gov. For this compound, the nitrogen atoms, with their lone pairs, would typically carry partial negative charges, while the hydrogen atoms and the carbon atoms of the tert-pentyl group would carry partial positive charges, reflecting the electronegativity differences.

Natural Bond Orbital (NBO) analysis is a powerful tool to describe the bonding within a molecule in terms of localized Lewis-like orbitals (bonds, lone pairs) and delocalized non-Lewis orbitals (antibonding orbitals). It quantifies the delocalization of electron density through hyperconjugative interactions (electron transfer from filled Lewis-type orbitals to empty non-Lewis type orbitals) nanochemres.orgnih.govresearchgate.net.

For this compound, NBO analysis would:

Quantify Charge Transfer: Provide a more chemically intuitive picture of charge distribution and bonding compared to simple population analyses, revealing the extent of electron density transfer between different parts of the molecule nanochemres.org.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in understanding reaction mechanisms by mapping out potential energy surfaces. This involves identifying reactants, products, intermediates, and crucial transition states.

For reactions involving this compound, such as its role as a nucleophile or its decomposition pathways, computational studies can:

Identify Reaction Intermediates: Predict the structures and stabilities of any transient species formed during a reaction.

Locate Transition States (TS): Determine the highest energy point along a reaction pathway that connects reactants to products (or intermediates). Characterizing the transition state involves finding its geometry and calculating its vibrational frequencies (which should include exactly one imaginary frequency corresponding to the reaction coordinate) wikipedia.org.

Calculate Activation Barriers: The energy difference between the reactants and the transition state (activation energy) is a direct measure of the reaction rate. Lower activation barriers indicate faster reactions.

Elucidate Reaction Mechanisms: By identifying all stationary points (minima and transition states) and connecting them, a complete mechanistic picture of a reaction can be constructed. For example, studies on other hydrazines have explored their reactions with electrophiles, often involving addition at the nitrogen atom mdpi.compurdue.edu.

Table 3: Illustrative Reaction Pathway Analysis Steps

StepComputational Method(s)Output
Reactant/Product OptimizationDFT, Ab InitioStable geometries, energies
Transition State SearchDFT, Ab InitioTransition state geometries, single imaginary frequency
Intrinsic Reaction Coordinate (IRC)DFT, Ab InitioConfirms connection between TS and minima
Activation Energy CalculationDFT, Ab InitioEnergy barrier for the reaction
Reaction Mechanism ElucidationAll of the aboveDetailed steps, intermediates, and rate-determining steps

Computational studies on alkyl hydrazines often involve examining their interactions with various reagents, such as oxidants or electrophiles, and predicting the most favorable sites for reaction based on electronic properties and activation energies mdpi.comresearchgate.net. The presence of the bulky tert-pentyl group would influence the steric accessibility of the nitrogen atoms, potentially affecting the preferred reaction pathways and rates compared to less hindered hydrazines.

Industrial Chemical Research and Sustainable Process Aspects of Hydrazine Synthesis

Process Development and Scale-Up Considerations for Industrial Production

The industrial production of chemical compounds like tert-pentylhydrazine involves meticulous process development and scale-up considerations to ensure efficiency, purity, and economic viability. For substituted hydrazines, common synthetic routes often involve the reaction of alkyl halides with hydrazine (B178648) or its derivatives, or through other functional group transformations.

Specific industrial process development details for this compound are not widely documented in public literature. However, its availability through "custom synthesis" services indicates that production typically occurs on a smaller, batch-wise scale rather than in large, continuous industrial plants fr-academic.com. This contrasts with the industrial synthesis of parent hydrazine, which employs large-scale processes like the Raschig process or the urea (B33335) process.

While direct information on this compound is scarce, research on the synthesis of related substituted hydrazines, such as 1-bicyclo[1.1.1]pentylhydrazine, provides insights into scalability efforts for complex hydrazine derivatives. For instance, a hydrohydrazination reaction for 1-bicyclo[1.1.1]pentylhydrazine was reported to significantly improve scalability, yield, safety, and cost compared to previous synthetic routes americanelements.comnih.govnih.gov. This method involved the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate (DBAD) americanelements.comnih.govnih.gov. Such advancements in related compounds suggest that when scaling up the synthesis of specialty hydrazines, considerations include optimizing reaction conditions, improving yields, and developing more efficient purification methods to achieve gram to deca-gram scales nih.gov.

Key aspects in process development for a compound like this compound would typically include:

Reaction Optimization: Determining optimal temperature, pressure, solvent, and catalyst (if any) to maximize yield and selectivity.

Raw Material Sourcing: Ensuring consistent and cost-effective supply of precursors.

Purification Techniques: Developing efficient methods such as distillation, crystallization, or chromatography to achieve desired purity levels.

Batch vs. Continuous Processing: Given its specialty nature, batch processing is likely preferred, but continuous flow chemistry could be explored for efficiency if demand increases.

Research on Sustainable Chemistry Principles in Hydrazine Manufacturing

The application of sustainable chemistry principles, also known as green chemistry, is crucial in modern chemical manufacturing to minimize environmental impact and enhance resource efficiency. For the synthesis of hydrazine derivatives like this compound, these principles would guide the selection of synthetic routes and reaction conditions.

Atom Economy: Designing synthetic routes that incorporate most of the atoms of the starting materials into the final product, thereby minimizing waste uni.lu. For example, direct amination or reductive amination pathways might be favored over routes generating significant byproducts.

Less Hazardous Chemical Syntheses: Prioritizing reactions that use and generate substances with little or no toxicity. This is particularly relevant given the inherent hazards associated with hydrazine and some of its precursors.

Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and separation agents, or replacing them with more environmentally benign alternatives (e.g., water, supercritical fluids, or less volatile organic solvents) uni.lu.

Catalysis: Utilizing catalytic reagents over stoichiometric ones to reduce waste and improve reaction efficiency. For instance, the use of manganese-catalyzed reactions has been noted in the synthesis of related bicyclic hydrazines nih.gov.

Waste Prevention: Designing processes to prevent waste generation rather than treating or cleaning up waste after it has been created. This involves selecting reactions with high selectivity and conversion.

The broader context of green chemistry technology is being promoted in various chemical syntheses, including the synthesis of nanoparticles using amines, which highlights the general trend towards more environmentally conscious approaches in chemical production uni.lu.

Waste Management and Effluent Treatment Research in Hydrazine Synthesis Processes

Waste management and effluent treatment are integral components of responsible chemical manufacturing. For the synthesis of this compound, as with any chemical process, managing waste streams is critical to environmental protection and regulatory compliance.

Typical waste streams from organic synthesis processes can include:

Unreacted Starting Materials: Precursors that did not convert to the desired product.

Byproducts: Unwanted compounds formed during the reaction.

Solvents: Used in reaction, extraction, and purification steps.

Inorganic Salts: Often generated from neutralization steps or as a result of reactions involving inorganic reagents.

Catalyst Residues: If heterogeneous catalysts are used, spent catalyst material.

Given the lack of specific industrial data for this compound, research in waste management and effluent treatment would generally focus on:

Minimization at Source: Implementing the green chemistry principles discussed above to reduce the quantity and toxicity of waste generated.

Recycling and Reuse: Recovering and purifying solvents, unreacted starting materials, and even some byproducts for reuse in the process.

Treatment Technologies: Employing various physical, chemical, and biological methods to treat liquid effluents and solid waste before discharge or disposal. This might include:

Neutralization: Adjusting pH of acidic or basic waste streams.

Filtration/Separation: Removing solid particulates or immiscible liquids.

Adsorption: Using activated carbon or other adsorbents to remove organic pollutants.

Oxidation/Reduction: Chemically transforming hazardous compounds into less harmful ones.

Incineration: For non-recyclable organic waste, controlled combustion can be an option.

Hazardous Waste Disposal: Ensuring that any remaining hazardous waste is disposed of according to strict environmental regulations.

While a patent mentions "pentylhydrazine and salt thereof" in the context of nuclear fuel reprocessing and associated waste management, this refers to the compound's use within a waste stream, not the waste generated from its synthesis epa.gov. Therefore, specific research on waste management for this compound synthesis processes is not publicly detailed.

Material and Energy Balance Studies for Process Efficiency Improvement

Material and energy balance studies are fundamental tools in chemical engineering for analyzing and optimizing the efficiency of chemical processes. These studies quantify the inputs and outputs of materials and energy within a defined process boundary.

For the hypothetical production of this compound, material and energy balance studies would be conducted to:

Optimize Yield: By understanding the mass flow of reactants to products, engineers can identify bottlenecks and areas for improvement to maximize the desired product yield.

Minimize Raw Material Consumption: Quantifying material losses helps in identifying ways to reduce the consumption of expensive raw materials, leading to cost savings.

Reduce Energy Usage: Analyzing energy inputs and outputs (e.g., heating, cooling, pumping) allows for the identification of opportunities to recover waste heat, improve insulation, or optimize reaction temperatures, thereby reducing energy costs and environmental footprint.

Identify Byproduct Formation: Material balances help in quantifying the amount of byproducts formed, which directly relates to waste generation and potential for byproduct valorization.

Troubleshooting: Deviations from expected balances can indicate process inefficiencies, leaks, or measurement errors.

Detailed research findings or data tables specifically for material and energy balance studies for this compound production are not publicly available. This aligns with the observation that this compound is likely produced on a smaller, custom synthesis scale where such in-depth industrial process optimization studies might not be widely published or may be considered proprietary. However, for any chemical synthesis scaled up for commercial production, these studies are indispensable for achieving economic and environmental sustainability.

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-pentylhydrazine to ensure reproducibility?

  • Methodological Answer : Synthesis protocols should prioritize controlled reaction conditions (e.g., temperature, solvent purity, and stoichiometric ratios). For example, refluxing tert-pentyl chloride with hydrazine hydrate in ethanol under nitrogen atmosphere minimizes side reactions like oxidation . Detailed characterization (NMR, IR, and elemental analysis) must accompany synthesis reports to confirm structural integrity. Reproducibility requires transparent documentation of purification steps (e.g., column chromatography vs. recrystallization) and validation via independent replication .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR can confirm hydrazine protons (δ 2.5–3.5 ppm) and tert-pentyl group signals (δ 1.2–1.4 ppm for methyl groups). 13^{13}C NMR identifies quaternary carbons in the tert-pentyl moiety .
  • IR : Stretching frequencies for N–H (3300–3400 cm1^{-1}) and C–N (1150–1250 cm1^{-1}) bonds are critical .
  • Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should compare degradation rates in inert atmospheres (argon) vs. ambient air, using HPLC to monitor purity over time. Evidence suggests this compound is prone to oxidation; thus, storage at −20°C in amber vials with molecular sieves is recommended . Accelerated aging experiments (e.g., 40°C/75% RH) can model long-term stability .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The compound is used as a nucleophile in hydrazone formation (e.g., ketone/aldehyde derivatization) and as a precursor for heterocycle synthesis (e.g., pyrazoles). Its bulky tert-pentyl group enhances steric control in asymmetric reactions, reducing racemization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in reaction conditions or impurities. Systematic analysis should:

  • Compare solvent polarity effects (e.g., DMSO vs. THF) on reaction pathways.
  • Use kinetic studies (e.g., reaction calorimetry) to identify rate-determining steps.
  • Replicate conflicting experiments with standardized reagents and controls .

Q. What advanced computational methods validate this compound’s electronic structure and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, predicting nucleophilic sites. Molecular dynamics simulations assess steric effects in solution-phase reactions. Compare computed IR/NMR spectra with experimental data to validate models .

Q. How can this compound’s role in catalytic cycles be experimentally verified?

  • Methodological Answer : Use isotopic labeling (e.g., 15^{15}N-hydrazine) with mass spectrometry to track incorporation into products. In situ FTIR or Raman spectroscopy monitors intermediate formation during catalysis. Kinetic isotope effects (KIE) distinguish rate-limiting steps involving N–H bond cleavage .

Q. What strategies address gaps in literature regarding this compound’s safety profile in high-temperature reactions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Pair with gas chromatography-mass spectrometry (GC-MS) to identify hazardous byproducts (e.g., hydrazoic acid). Collaborate with industrial safety protocols for risk mitigation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.